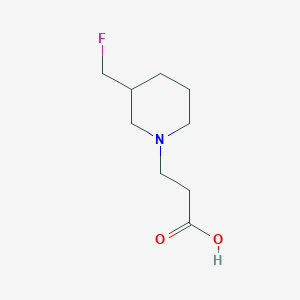
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is defined by its molecular formula, C9H16FNO2 . The exact structure can be determined through methods such as 1H-NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid include a molecular weight of 189.23 g/mol .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication.
Antimalarial Applications
The antimalarial activity of piperidine derivatives has been explored in scientific research . These compounds can disrupt the life cycle of the malaria parasite, providing a potential treatment for this disease.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, making them useful in treating various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in treating conditions like arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have been explored for their potential use in treating Alzheimer’s disease . They may help slow the progression of this disease by inhibiting the formation of amyloid plaques in the brain.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of mental disorders such as schizophrenia.
Safety and Hazards
properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-6-8-2-1-4-11(7-8)5-3-9(12)13/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPQQDHNSEHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



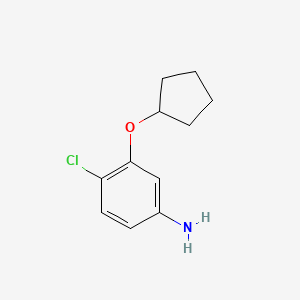
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)

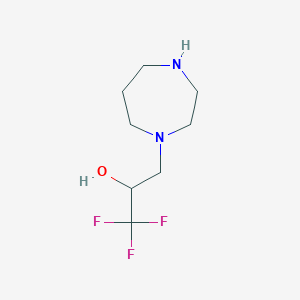
![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
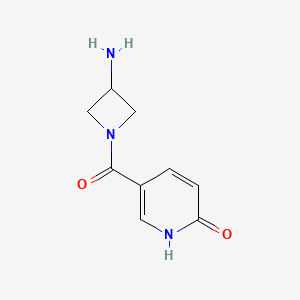

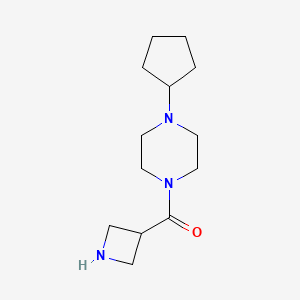
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)


